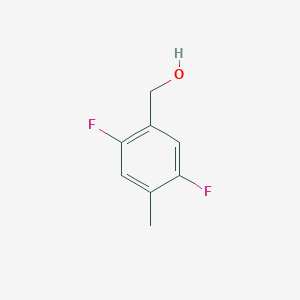

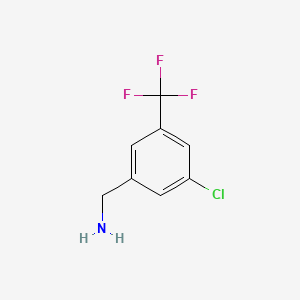

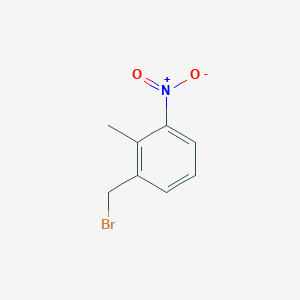

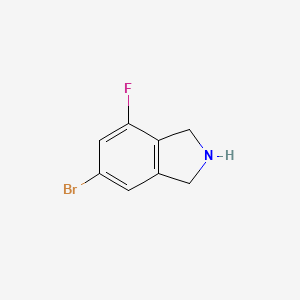

![molecular formula C13H19BrO3 B1320779 Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- CAS No. 121537-55-1](/img/structure/B1320779.png)

Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify functional groups. For instance, the total synthesis of a biologically active natural product involving a bromoethoxy moiety was achieved starting from a bromo-dimethoxyphenyl methanol precursor in five steps with an overall yield of 34% . Similarly, the synthesis of antianaphylactic agents from bromomethyl-benzoxepins and ethylene glycol or chloroethanol indicates the versatility of bromoethyl-containing compounds in medicinal chemistry . These methods could potentially be adapted for the synthesis of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray diffraction is a common technique used to determine the crystal structure of compounds, as demonstrated in the synthesis and characterization of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene . Density Functional Theory (DFT) is another powerful tool used to predict and compare molecular geometries, as seen in the study of 1,3,5-tris-(3-methoxy & 3-methyl carboxy) phenyl ethynyl benzene derivatives . These techniques could be employed to analyze the molecular structure of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".

Chemical Reactions Analysis

The reactivity of organic molecules is influenced by their functional groups and molecular structure. The synthesis of 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents on the benzene ring showcases the potential for creating functionalized aromatic compounds . Additionally, the study of a benzocycloheptene derivative's thermal rearrangement provides insight into the stability and reactivity of cyclic compounds with methoxy substituents . These findings could inform the reactivity patterns of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Theoretical studies can predict various properties such as absorption spectra and thermodynamic characteristics, as seen in the analysis of a triazine molecule with an ethoxy benzene moiety . Experimental techniques like FT-IR, NMR, and UV–VIS analysis complement theoretical methods to provide a comprehensive understanding of a compound's properties . These approaches could be applied to determine the properties of "Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-".

科学的研究の応用

Separation and Determination Techniques

A gas chromatography method was introduced for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-2-methyl-benzene, achieving high resolution and precision on a non-polarity column, highlighting its potential for precise analysis in scientific research (Jiang Qin, 2005).

Chemical Structure and Interactions

Studies on compounds similar to Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- reveal intricate molecular structures and interactions. For example, the crystal structure of 2-ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}phenol nitromethane monosolvate shows strong intramolecular hydrogen bonding and significant dihedral angles between benzene rings, indicating complex molecular geometries that could influence the compound's physical and chemical properties (K. Ha, 2012).

Synthetic Applications and Transformations

The synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles and their transformation into various derivatives demonstrates the compound's versatility in synthetic chemistry, providing a foundation for developing new materials and chemicals with potential applications in various fields (J. Zhuo, H. Wyler, K. Schenk, 1995).

Liquid Crystalline Applications

The use of 2-R1-4'-R-4-(4-n-alkoxybenzoyloxy)azobenzenes as stationary phases for separating positional isomers of benzene demonstrates the potential application of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- in liquid crystalline materials, which could have implications for advanced materials science and technology (K. Naikwadi, D. G. Panse, B. Bapat, B. Ghatge, 1980).

The scientific research applications of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- primarily relate to its use in the synthesis of various chemicals and its role in environmental and health studies. Here is a detailed overview based on the findings from recent research:

Environmental and Health Impact Studies

- Benzene Exposure and Health Risks : Chronic exposure to benzene, including its derivatives, is known to cause health issues such as aplastic anemia and increased risk of acute myelogenous leukemia in humans. Studies have explored the potential epigenetic effects of benzene exposure, indicating that it can alter gene regulation through epigenetic modifications, which may contribute to its toxicity and carcinogenicity (Fenga, C., Gangemi, S., & Costa, C., 2016).

Chemical Synthesis and Applications

- Synthesis of Flame Retardants : Benzene derivatives have been utilized in the synthesis of novel brominated flame retardants (NBFRs), which are used in various consumer goods to prevent fires. The review by Zuiderveen et al. (2020) provides insights into the occurrence of NBFRs in indoor environments, highlighting the importance of understanding the environmental and health impacts of these compounds (Zuiderveen, E. A., Slootweg, J., & de Boer, J., 2020).

Methane Conversion Research

- Methane to Liquid Fuels and Chemicals : Research on the catalytic methylation of aromatics, including benzene derivatives, presents a potential route for converting methane, a major greenhouse gas, into valuable higher hydrocarbons. This process, known as oxidative methylation, involves the use of benzene derivatives and has implications for green chemistry and environmental sustainability (Adebajo, M. O., 2007).

Chromosomal Aberrations Studies

- Genotoxic Effects of Benzene : Studies on the genotoxic effects of benzene and its derivatives, including potential chromosomal aberrations in humans exposed to benzene, are crucial for understanding its carcinogenic mechanisms. Research by Zhang et al. (2002) reviews major chromosome studies, analyzing the characteristics of chromosomal aberrations induced by benzene exposure and their implications for leukemia risk (Zhang, L., Eastmond, D., & Smith, M. T., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQCMVLZSDVCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601831 |

Source

|

| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121537-55-1 |

Source

|

| Record name | ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。